molecular formula C13H11BrZn B1599218 (2-Biphenyl)methylzinc bromide CAS No. 312624-17-2

(2-Biphenyl)methylzinc bromide

Cat. No.: B1599218
CAS No.: 312624-17-2
M. Wt: 312.5 g/mol
InChI Key: LUHOCAPOXDNBGL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

(2-Biphenyl)methylzinc bromide is a type of organozinc compound. The primary targets of this compound are electrophilic organic groups, where it donates electrons to form new bonds .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution. This involves the donation of electrons from the aromatic ring of the compound to an electrophilic target, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound is involved in the Friedel-Crafts alkylation reaction, a type of electrophilic aromatic substitution reaction. This reaction involves the attack by an aromatic ring on a carbocation, resulting in the replacement of one of the aromatic protons by an alkyl group .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide range of organic compounds. This makes this compound a valuable tool in synthetic organic chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemical species. It is typically stored at a temperature of 28°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Biphenyl)methylzinc bromide can be synthesized through the reaction of (2-biphenyl)methyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2-Biphenyl)methylzinc bromide primarily undergoes nucleophilic addition reactions. It can react with various electrophiles, including carbonyl compounds, to form new carbon-carbon bonds. This makes it a versatile reagent in organic synthesis .

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound are typically secondary or tertiary alcohols, depending on the electrophile used .

Scientific Research Applications

(2-Biphenyl)methylzinc bromide has numerous applications in scientific research:

Comparison with Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • (4-Methylphenyl)methylzinc bromide

Comparison: (2-Biphenyl)methylzinc bromide is unique due to the presence of the biphenyl group, which provides additional steric and electronic effects. This can influence the reactivity and selectivity of the compound in various reactions, making it distinct from other organozinc reagents .

Properties

IUPAC Name

bromozinc(1+);1-methanidyl-2-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11.BrH.Zn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHOCAPOXDNBGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1C2=CC=CC=C2.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404933
Record name Bromozinc(1+) ([1,1'-biphenyl]-2-yl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312624-17-2
Record name Bromozinc(1+) ([1,1'-biphenyl]-2-yl)methanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Biphenyl)methylzinc bromide
Reactant of Route 2
Reactant of Route 2
(2-Biphenyl)methylzinc bromide
Reactant of Route 3
Reactant of Route 3
(2-Biphenyl)methylzinc bromide
Reactant of Route 4
Reactant of Route 4
(2-Biphenyl)methylzinc bromide
Reactant of Route 5
Reactant of Route 5
(2-Biphenyl)methylzinc bromide
Reactant of Route 6
Reactant of Route 6
(2-Biphenyl)methylzinc bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.